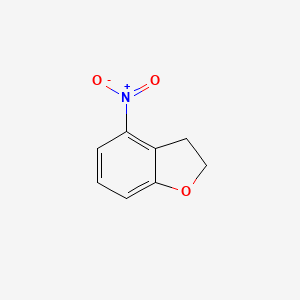

2,3-Dihydro-4-nitrobenzofuran

Descripción general

Descripción

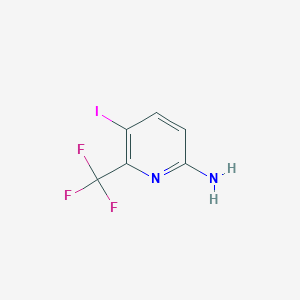

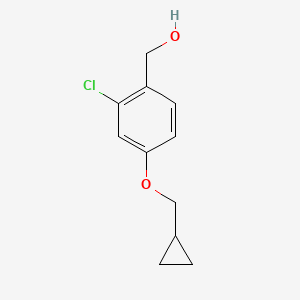

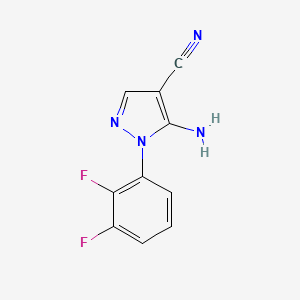

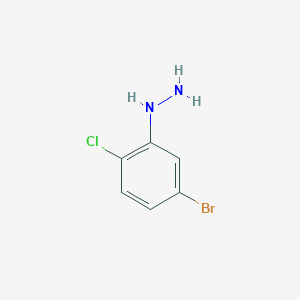

2,3-Dihydro-4-nitrobenzofuran is a chemical compound with the molecular formula C8H7NO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the annulation of the 3-nitrofuran fragment to the six-membered carbocycle .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-4-nitrobenzofuran can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 165.146 Da . Further structural analyses can be performed using IR, NMR, UV–Vis, and MS .Chemical Reactions Analysis

Benzofuran compounds, including 2,3-Dihydro-4-nitrobenzofuran, can be involved in various processes accompanied by the destruction of the aromatic sextet, such as the Diels–Alder reaction and dipolar cycloaddition . They can also act as Michael acceptors and as “latent” equivalents of highly electrophilic α-nitrocarbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-4-nitrobenzofuran can be found in databases like ChemSpider . These properties include its molecular formula, molecular weight, and other related information.Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- 2,3-Dihydro-4-nitrobenzofuran derivatives have been explored through various synthesis routes, leading to the creation of novel compounds such as 2,3-dimethyl-4- and -5-nitrobenzofurans, aminobenzofurans, and acetaminobenzofurans. This has extended the range of organic compounds with heteroatom rings (Kawase, Takata, & Hikishima, 1971).

Cycloaddition Reactions

- 2,3-Dihydro-4-nitrobenzofuran has been utilized in enantioselective dearomative [3 + 2] cycloaddition reactions, enabling the creation of complex molecules with multiple stereocenters and demonstrating synthetic potential in organic chemistry (Zhao et al., 2018).

Diels-Alder Reactions

- In the realm of theoretical studies using DFT methods, 2-nitrobenzofurans, including 2,3-dihydro-4-nitrobenzofuran, show promise in polar thermal Diels-Alder reactions. These compounds, with strong electron-acceptor groups, are vital in the preparation of diverse organic compounds featuring heteroatom rings (Della Rosa, Sánchez, Kneeteman, & Mancini, 2011).

Dearomatization Strategies

- The compound has been instrumental in organocatalyzed dearomatization processes. This includes one-step Michael addition processes to access structurally diverse oxindoles, showcasing innovative strategies in organic synthesis (Ge et al., 2020).

Anticonvulsant Activities

- Studies have explored the anticonvulsant activities of 2,3-dihydro-4-nitrobenzofuran derivatives, linking their chemical and physical properties to potential medical applications (D'angelo et al., 2008).

Radiosensitizing Potential

- A group of 2-nitrobenzofurans, including 2,3-dihydro-4-nitrobenzofuran, has demonstrated potential as radiosensitizers. This is backed by studies in aqueous solution and survival studies in yeast, indicating their use in enhancing the effects of radiation therapy (Averbeck et al., 1982).

Safety And Hazards

Direcciones Futuras

Benzofuran compounds, including 2,3-Dihydro-4-nitrobenzofuran, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on developing structure-activity relationships on these derivatives as antimicrobial drugs , and exploring their full therapeutic potential for the treatment of microbial diseases .

Propiedades

IUPAC Name |

4-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDYBJXZGGSEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-4-nitrobenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)

![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)